1-(2-chloro-6-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 2,3-dimethylphenyl group. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-chloro-6-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with piperazine to form 1-(2-chloro-6-fluorobenzyl)piperazine.
Friedel-Crafts Alkylation: The intermediate product is then subjected to Friedel-Crafts alkylation with 2,3-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine
- 1-(2-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine
- 1-(2-chloro-6-fluorobenzyl)-4-phenylpiperazine
Uniqueness
1-(2-chloro-6-fluorobenzyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the piperazine ring and dimethylphenyl group provides a distinct pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2/c1-14-5-3-8-19(15(14)2)23-11-9-22(10-12-23)13-16-17(20)6-4-7-18(16)21/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNCILVLGZOGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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